Cas no 84539-30-0 (5-Bromo-2-(N-methylamino)pyridine)

5-Bromo-2-(N-methylamino)pyridine is a brominated pyridine derivative featuring a methylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromine moiety enables further functionalization via cross-coupling reactions, while the N-methylamino group enhances reactivity in nucleophilic substitutions. The pyridine core contributes to stability and compatibility with a wide range of reaction conditions. This compound is valued for its well-defined structure, high purity, and utility in constructing complex heterocyclic frameworks. Suitable for research and industrial use, it offers reliable performance in synthetic workflows requiring precise functional group manipulation.
5-Bromo-2-(N-methylamino)pyridine structure
84539-30-0 structure
商品名:5-Bromo-2-(N-methylamino)pyridine
CAS番号:84539-30-0
MF:C6H7BrN2
メガワット:187.037180185318
MDL:MFCD08272096
CID:707336
PubChem ID:15645663

5-Bromo-2-(N-methylamino)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-N-methylpyridin-2-amine
    • (5-bromopyridin-2-yl)methanamine
    • 2-Pyridinamine,5-bromo-N-methyl-
    • 5-Bromo-2-methylaminopyridine
    • 5-Bromo-N-methyl-2-pyridinamine
    • 5-BroMo-2-(N-MethylaMino)pyridine
    • 2-(Methylamino)-5-bromopyridine
    • N-Methyl-5-bromopyridine-2-amine
    • 2-PYRIDINAMINE, 5-BROMO-N-METHYL-
    • PubChem22084
    • ARONIS23831
    • 5-bromo-2-methylamino-pyridine
    • Methyl(5-bromo-2-pyridyl)amine
    • (5-bromo(2-pyridyl))methylamine
    • KHPPOPZLVCZUPV-UHFFFAOYSA-N
    • 5-bromo-N-methylpyridin-2- amine
    • SBB080538
    • BBL0236
    • 5-Bromo-N-methyl-2-pyridinamine (ACI)
    • (5-Bromo-pyridin-2-yl)-methyl-amine
    • 5-Bromo-2-(methylamino)pyridine
    • AKOS005111059
    • CS-W008672
    • EN300-43663
    • 84539-30-0
    • Z359297630
    • MFCD08272096
    • (5-Bromo-pyridin-2-yl)-methylamine
    • SY060834
    • AB00999091-01
    • 5-Bromo-2-(N-methylamino)pyridine;5-Bromo-N-methylpyridin-2-amine
    • DTXSID10576241
    • J-516971
    • AB44353
    • FS-3160
    • BBL023686
    • SCHEMBL182965
    • STL355981
    • DB-076061
    • 5-Bromo-2-(N-methylamino)pyridine
    • MDL: MFCD08272096
    • インチ: 1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
    • InChIKey: KHPPOPZLVCZUPV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(NC)=NC=1

計算された属性

  • せいみつぶんしりょう: 185.97900
  • どういたいしつりょう: 185.97926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 87.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.581
  • ふってん: 245 ºC
  • フラッシュポイント: 102 ºC
  • PSA: 24.92000
  • LogP: 1.95880

5-Bromo-2-(N-methylamino)pyridine セキュリティ情報

  • 危険レベル:IRRITANT

5-Bromo-2-(N-methylamino)pyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-2-(N-methylamino)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B76980-1g
5-Bromo-N-methyl-2-pyridinamine
84539-30-0 97%
1g
¥176.0 2022-10-09
Enamine
EN300-43663-10.0g
5-bromo-N-methylpyridin-2-amine
84539-30-0 95.0%
10.0g
$70.0 2025-03-15
Apollo Scientific
OR901635-1g
5-Bromo-2-(N-methylamino)pyridine
84539-30-0 97%
1g
£15.00 2025-02-20
Enamine
EN300-43663-0.05g
5-bromo-N-methylpyridin-2-amine
84539-30-0 95.0%
0.05g
$19.0 2025-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B839748-1g
5-Bromo-N-methylpyridin-2-amine
84539-30-0 98%
1g
281.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JN547-200mg
5-Bromo-2-(N-methylamino)pyridine
84539-30-0 97+%
200mg
72.0CNY 2021-08-04
Matrix Scientific
052704-2.500g
5-Bromo-N-methyl-2-pyridinamine
84539-30-0
2.500g
$104.00 2021-06-27
Chemenu
CM121086-25g
5-Bromo-2-(methylamino)pyridine
84539-30-0 97%
25g
$350 2023-02-17
eNovation Chemicals LLC
D957044-5g
5-Bromo-N-methylpyridin-2-amine
84539-30-0 98%
5g
$75 2024-06-07
eNovation Chemicals LLC
Y1053304-10G
5-bromo-N-methyl-pyridin-2-amine
84539-30-0 97%
10G
$140 2022-10-24

5-Bromo-2-(N-methylamino)pyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid
リファレンス
Pyridinium N-(2'-azinyl)aminides: regioselective synthesis of 2-alkylaminoazines
Martinez-Barrasa, Valentin; et al, Tetrahedron, 2000, 56(16), 2481-2490

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetone
2.1 Reagents: Zinc Solvents: Acetic acid
リファレンス
Pyridinium N-(2'-azinyl)aminides: regioselective synthesis of 2-alkylaminoazines
Martinez-Barrasa, Valentin; et al, Tetrahedron, 2000, 56(16), 2481-2490

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: Water ;  12 h, 140 °C; 140 °C → 25 °C
1.2 Reagents: Oxygen ;  25 °C
リファレンス
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines
Sun, Chao; et al, ACS Omega, 2019, 4(6), 10534-10538

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Potassium tert-butoxide ,  1919884-93-7 Solvents: Toluene ;  24 h, 120 °C
リファレンス
Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex
Bruneau-Voisine, Antoine; et al, Journal of Catalysis, 2017, 347, 57-62

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ;  rt → 130 °C; 12 h, 130 °C
リファレンス
Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts
Chen, Jiangbo; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: Dichloromethane ;  2 h, -78 °C
リファレンス
Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2
Hilton, Stephen; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 707-718

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Rhenium(1+), tricarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… ;  48 h, 140 °C
リファレンス
Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study
Wei, Duo; et al, Journal of Catalysis, 2018, 366, 300-309

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Ethanol ;  24 h, 160 - 170 °C; 170 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Bulky ligands protect molecular ruby from oxygen quenching
Stein, Laura; et al, Dalton Transactions, 2022, 51(46), 17664-17670

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  8 h, 25 °C
リファレンス
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions
Wu, Yanwei; et al, Journal of Organic Chemistry, 2021, 86(22), 16144-16150

5-Bromo-2-(N-methylamino)pyridine Raw materials

5-Bromo-2-(N-methylamino)pyridine Preparation Products

5-Bromo-2-(N-methylamino)pyridine 関連文献

5-Bromo-2-(N-methylamino)pyridineに関する追加情報

Introduction to 5-Bromo-2-(N-methylamino)pyridine (CAS No. 84539-30-0)

5-Bromo-2-(N-methylamino)pyridine, identified by its Chemical Abstracts Service (CAS) number 84539-30-0, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of both bromine and an N-methylamino group makes it a valuable intermediate for constructing more complex molecular frameworks, particularly in the synthesis of bioactive molecules.

The< strong>5-Bromo-2-(N-methylamino)pyridine structure consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an N-methylamino group. This specific arrangement imparts unique reactivity, making it a preferred building block for medicinal chemists. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing novel treatments for various diseases, including cancer and infectious disorders. The< strong>5-Bromo-2-(N-methylamino)pyridine molecule has emerged as a key intermediate in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. For instance, studies have demonstrated its utility in generating potent JAK2 and FLT3 inhibitors, which are designed to modulate signaling pathways dysregulated in leukemias and other hematological malignancies. The incorporation of the N-methylamino group enhances the metabolic stability and bioavailability of these inhibitors, making them more effective in vivo.

Moreover, the< strong>5-Bromo-2-(N-methylamino)pyridine scaffold has found applications beyond oncology. Researchers have explored its potential in developing antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The brominated pyridine core allows for modifications that can mimic natural nucleobases or interact with viral proteases and polymerases. For example, derivatives of this compound have been investigated for their ability to inhibit the main protease of SARS-CoV-2, contributing to the global effort to combat COVID-19.

The synthesis of< strong>5-Bromo-2-(N-methylamino)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. One common approach involves bromination at the 5-position followed by selective amination at the 2-position using N-methylglycine or its derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. These improvements are crucial for large-scale production and ensure that pharmaceutical companies can access sufficient quantities of this valuable intermediate.

The< strong>CAS No. 84539-30-0 designation ensures that researchers can reliably identify and procure this compound from reputable suppliers. Regulatory compliance and quality control are paramount when handling such intermediates, especially in pharmaceutical settings. Manufacturers adhere to stringent guidelines to ensure purity and consistency, which are essential for downstream applications where even minor impurities can affect efficacy or safety.

In conclusion, 5-Bromo-2-(N-methylamino)pyridine is a cornerstone compound in modern drug discovery and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable for developing new therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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